molecular formula C8H12N2O2 B8548930 2-(5-Ethyl-2-pyrrolyl)glycine

2-(5-Ethyl-2-pyrrolyl)glycine

Cat. No. B8548930
M. Wt: 168.19 g/mol
InChI Key: WYHMIDKRWVPOFS-UHFFFAOYSA-N
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Patent
US04243672

Procedure details

2-Ethylpyrrole (4.75 g., 0.05 mole) was added dropwise to a stirred solution of glyoxylic acid hydrate (2.3 g., 0.025 mole) in 0.880 sp. gr. ammonia solution (25 ml.) at 50°. The mixture was stirred at 50° for 4 hours, then cooled, acidified to pH 5.5 with concentrated hydrochloric acid and filtered. The resulting solid was washed with water, triturated with cold, then hot; methanol and dried in vacuo to afford DL-2-(5-ethyl-2-pyrrolyl)glycine (1.8 g., 43%), M.P. 188° (decomp.).
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[NH:4][CH:5]=[CH:6][CH:7]=1)[CH3:2].O.[C:9]([OH:13])(=[O:12])[CH:10]=O.[NH3:14].Cl>>[CH2:1]([C:3]1[NH:4][C:5]([CH:10]([C:9]([OH:13])=[O:12])[NH2:14])=[CH:6][CH:7]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
4.75 g
Type
reactant
Smiles
C(C)C=1NC=CC1
Name
Quantity
2.3 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50°
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The resulting solid was washed with water
CUSTOM
Type
CUSTOM
Details
triturated with cold, then hot
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
methanol and dried in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)C1=CC=C(N1)C(N)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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